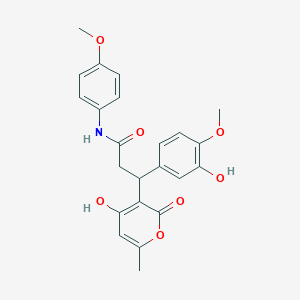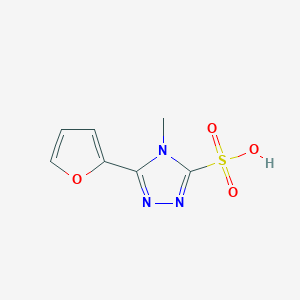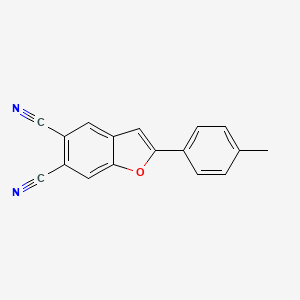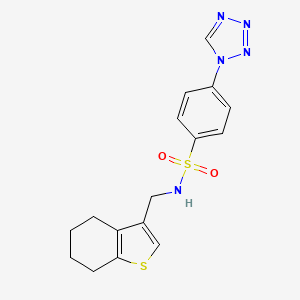![molecular formula C15H12F2N4O3S B11048343 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B11048343.png)
1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}-1-ETHANONE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}-1-ETHANONE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions. The reaction proceeds through the annulation of the triazole ring onto the thiadiazole ring, forming the triazolothiadiazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
1-{5-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}-1-ETHANONE has diverse applications in scientific research, including:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{5-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways. For example, its interaction with carbonic anhydrase involves binding to the active site, thereby inhibiting the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES
Uniqueness
1-{5-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}-1-ETHANONE is unique due to the presence of the difluoromethoxyphenyl group, which enhances its reactivity and potential biological activity. Additionally, the acetyl group provides further opportunities for chemical modifications and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12F2N4O3S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C15H12F2N4O3S/c1-8(22)13-12(10-3-5-11(6-4-10)24-14(16)17)21(9(2)23)20-7-18-19-15(20)25-13/h3-7,14H,1-2H3 |
InChI Key |
XMSNJKKPQZULDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)

![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)


![6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11048304.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11048317.png)
![methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11048319.png)

![[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile](/img/structure/B11048325.png)
